Leonoside A

Description

Overview of Phenylethanoid Glycosides and Their Significance in Botanical Research

Phenylethanoid glycosides are significant in botanical research for several reasons. Their widespread occurrence across numerous plant families, particularly in medicinal plants, highlights their potential ecological roles and their importance as chemotaxonomic markers. researchgate.netnih.govscilit.commdpi.commdpi.com The distribution patterns of specific PhGs can provide valuable insights into the relationships and classification of plant species. researchgate.net These compounds are found in various plant organs, including roots, stems, leaves, flowers, fruits, and seeds, although their concentrations can vary considerably between different parts. researchgate.netnih.gov The structural variations observed in PhGs, arising from differences in the phenethyl alcohol moiety, the type and linkage of sugar units, and the nature and position of acyl groups (like phenolic acids), contribute to the chemical diversity within this class. researchgate.netmdpi.comresearchgate.net

Discovery and Botanical Sources of Leonoside A

This compound is a notable phenylethanoid glycoside that was first isolated in the early 1990s. Its initial isolation was from Stachys sieboldii in 1991, where it was identified as stachysoside B. frontiersin.orgnih.gov Subsequently, in 1992, the compound was isolated from Leonurus glaucescens and given the name "this compound". frontiersin.orgnih.govmedkoo.comnih.gov This dual naming reflects its independent discovery in different plant genera.

As its name suggests, this compound is found in species belonging to the genus Leonurus, commonly known as motherwort. It was specifically isolated from the aerial parts of Leonurus glaucescens. medkoo.comnih.gov Research on Leonurus japonicus has also reported the isolation of phenylethanoid glycosides, including leonoside E and leonoside F. nih.govresearchgate.netdocksci.com While some studies on other Leonurus species, such as Leonurus cardiaca and Leonurus japonicus, have screened for various phenolics, including this compound, it was not detected in all examined samples, suggesting its presence can be species-specific or dependent on factors like plant part or origin. researchgate.netthieme-connect.com this compound has also been identified in the aerial organs of Leonurus deminutus. researchgate.net

This compound has also been detected in species of the genus Sideritis, often referred to as "mountain tea". It was previously isolated from Sideritis trojana. frontiersin.orgnih.gov More recent studies have confirmed its presence in Sideritis cypria, isolated from both the infusion of flowers and leaves. frontiersin.orgnih.gov The isolation of this compound from S. cypria further expands the known botanical sources of this compound within the Lamiaceae family. frontiersin.orgnih.gov

Beyond Leonurus and Sideritis, this compound has been detected in other plant genera. Its initial isolation was from Stachys sieboldii, where it was known as stachysoside B. frontiersin.orgnih.gov It has also been isolated from the whole plant of Stachys riederi. mdpi.com The presence of this compound (stachysoside B) in the genus Stachys further illustrates its distribution across different genera within the Lamiaceae family. mdpi.com

The occurrence of this compound in various plant species is summarized in the table below:

| Genus | Species | Plant Part(s) |

| Leonurus | L. glaucescens | Aerial parts |

| Leonurus | L. deminutus | Aerial organs |

| Sideritis | S. trojana | Not specified |

| Sideritis | S. cypria | Flowers, Leaves |

| Stachys | S. sieboldii | Not specified |

| Stachys | S. riederi | Whole plant |

Presence in Sideritis Species

Structural Classification within Phenylethanoid Glycosides

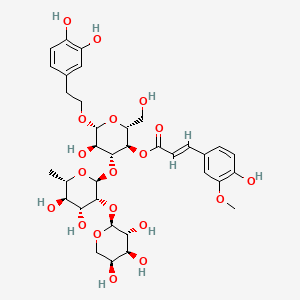

This compound is classified as a complex phenylethanoid glycoside. ontosight.ai Its chemical structure is characterized by a phenylethyl moiety linked to a disaccharide unit, which is further attached to a feruloyl group. ontosight.ai More specifically, this compound is described as -(3,4-dihydroxyphenyl)-ethyl-O--L-arabinopyranosyl-(12)--L-rhamnopyranosyl-(13)-4-O-feruloyl--D-glucopyranoside. nih.govontosight.ai This structure indicates a phenethyl alcohol (specifically, a dihydroxyphenylethyl moiety) attached to a glycosidic chain. The glycosidic chain consists of a glucose unit at the core, with a rhamnose unit linked to the 3-position of glucose and an arabinopyranosyl unit linked to the 2-position of rhamnose. A feruloyl group is esterified at the 4-position of the glucose unit. This complex arrangement of a phenylethyl alcohol, multiple sugar units (arabinose, rhamnose, and glucose), and a phenolic acid (ferulic acid) is characteristic of many higher-order phenylethanoid glycosides. researchgate.netmdpi.comresearchgate.net

Compared to simpler phenylethanoid glycosides like acteoside (verbascoside), which typically features a caffeoyl group and a rhamnose unit attached to a glucose core linked to a dihydroxyphenylethyl moiety, this compound has a different sugar linkage pattern and a feruloyl group instead of a caffeoyl group at the 4-position of glucose. researchgate.netwikipedia.orgnih.govmdpi.com Forsythoside (B13851194) B is another related phenylethanoid glycoside with structural similarities but distinct sugar linkages and acyl groups. wikipedia.orgguidetoimmunopharmacology.orgnih.govguidetopharmacology.org The specific arrangement of sugars and the nature of the acyl group are key features that differentiate this compound from other compounds within the phenylethanoid glycoside class.

Properties

CAS No. |

140147-66-6 |

|---|---|

Molecular Formula |

C35H46O19 |

Molecular Weight |

770.7 g/mol |

IUPAC Name |

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C35H46O19/c1-15-25(42)27(44)32(54-33-28(45)26(43)21(40)14-49-33)35(50-15)53-31-29(46)34(48-10-9-17-3-6-18(37)20(39)11-17)51-23(13-36)30(31)52-24(41)8-5-16-4-7-19(38)22(12-16)47-2/h3-8,11-12,15,21,23,25-40,42-46H,9-10,13-14H2,1-2H3/b8-5+/t15-,21-,23+,25-,26-,27+,28+,29+,30+,31+,32+,33-,34+,35-/m0/s1 |

InChI Key |

ZPJGTPAAEPXBQT-SIJMMILHSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(CO5)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(CO5)O)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

eta-(3,4-dihydroxyphenyl)-ethyl-O-alpha-L-arabinopyranosyl-(1-2)-alpha-L-rhamnopyranosyl-(1-3)-4-O-feruloyl-beta-D-glucopyranoside leonoside A |

Origin of Product |

United States |

Isolation and Purification Methodologies for Leonoside a

Extraction Techniques from Plant Matrix

The initial step in obtaining Leonoside A from plant sources is the extraction of the compound from the plant matrix. Traditional extraction methods often involve the use of solvents to solubilize the desired compounds hilarispublisher.comsdiarticle5.com. The choice of solvent is critical and is typically based on the polarity of the target compound and the matrix up.ac.za. For this compound, which is a glycoside, polar solvents or solvent mixtures are commonly employed.

Research indicates that methanol (B129727) or aqueous methanol solutions are effective for extracting phenylpropanoid glycosides, including this compound, from Leonurus species scispace.com. For instance, aerial parts of Leonurus glaucescens have been extracted with methanol at 50°C scispace.com. After evaporation of the solvent under vacuum, the residue is often dissolved in water and defatted with a less polar solvent like petrol to remove lipophilic impurities scispace.com. Serial exhaustive extraction using solvents of varying polarities, starting from non-polar to polar, can also be employed to fractionate crude extracts and enhance the isolation of compounds up.ac.za. Another study highlights the use of 70% ethanol (B145695) as an effective extractant for various phytochemicals, including phenylethanoid glycosides, from Sideritis species mdpi.com.

Modern extraction techniques, such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE), offer advantages such as higher yields, shorter extraction times, and reduced solvent consumption compared to traditional methods rroij.commdpi.comresearchgate.net. While specific applications for this compound using these advanced techniques were not detailed in the search results, these methods are increasingly used for the efficient extraction of bioactive natural products rroij.comresearchgate.net.

Chromatographic Separation Strategies

Following the initial extraction, chromatographic techniques are indispensable for the separation and purification of this compound from the complex mixture of compounds in the crude extract hilarispublisher.comrroij.com. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase pressbooks.pubmiraclelearningcentre.com.

Column Chromatography Approaches

Column chromatography is a widely used technique for the preliminary separation and fractionation of natural product extracts hilarispublisher.comrroij.com. In this method, the stationary phase is packed into a column, and the mobile phase carries the sample through the column hilarispublisher.com. Different compounds elute at different rates depending on their interaction with the stationary and mobile phases pressbooks.pub.

For the purification of this compound, polyamide has been reported as a stationary phase scispace.com. A water-soluble extract fraction from Leonurus glaucescens was subjected to column chromatography on polyamide, eluting with water followed by increasing concentrations of methanol scispace.com. Fractions rich in phenylpropanoid glycosides were obtained using 25% methanol scispace.com. Medium-pressure liquid chromatography (MPLC) packed with Sepralyte C18 has also been utilized for further purification of fractions containing this compound, using water-methanol mixtures as the mobile phase scispace.com. Silica (B1680970) gel column chromatography is another common approach in natural product isolation frontiersin.org.

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for both analytical and preparative separation and purification of natural products, offering high resolution and sensitivity hilarispublisher.comdergipark.org.trsdiarticle5.com. Preparative HPLC is particularly useful for isolating pure compounds from complex mixtures on a larger scale researchgate.net.

While specific detailed protocols for preparative HPLC of this compound were not extensively described in the search results, HPLC is commonly employed in the isolation of phenylpropanoid glycosides researchgate.netresearchgate.netresearchgate.netnih.gov. The technique involves pumping the sample through a column packed with a stationary phase under high pressure, with detection of eluted compounds typically by UV-visible or mass spectrometric detectors hilarispublisher.com. Reverse-phase HPLC, using a C18 stationary phase and a mobile phase consisting of water and an organic modifier (such as methanol or acetonitrile), is a common approach for separating polar compounds like glycosides researchgate.netnih.gov. One study mentions using RP-HPLC for oligonucleotide purification, highlighting its capacity and resolving properties for larger-scale synthesis, although noting limitations for very long chains sigmaaldrich.com. Another study on Leonurus species mentions HPLC analysis of phenolic compounds, including the inability to detect this compound at certain detection limits researchgate.netresearchgate.net. Ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry has also been applied in the analysis of Sideritis extracts containing phenylethanoid glycosides mdpi.com.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis, monitoring separation processes, and preliminary separation of natural product extracts hilarispublisher.comsdiarticle5.comeag.com. TLC involves spotting the sample onto a thin layer of adsorbent material, commonly silica gel, on a plate and developing the chromatogram using a solvent system hilarispublisher.compressbooks.pubeag.com. Compounds are visualized under UV light or by spraying with a visualization reagent hilarispublisher.comup.ac.zaeag.com.

TLC can be used to assess the purity of fractions obtained from column chromatography and to monitor the progress of separation eag.comlibretexts.org. It helps in selecting appropriate solvent systems for larger-scale chromatography eag.com. While direct isolation of large quantities of pure compounds by TLC is limited due to the small scale, preparative TLC can be used for purifying small amounts researchgate.net. Studies on Leonurus and other plants mention using TLC for the analysis of phenolic compounds and glycosides, sometimes noting the presence or absence of compounds like this compound based on comparison with standards or expected Rf values researchgate.netresearchgate.net168.160.2mdpi-res.com. The Rf value, the ratio of the distance traveled by the substance to the distance traveled by the solvent front, is a characteristic property used for identification and comparison in TLC miraclelearningcentre.comeag.com.

Advancements in Isolation and Purification Techniques for Natural Products

The field of natural product isolation and purification is continuously evolving with the development of new technologies and strategies aimed at improving efficiency, speed, and purity dergipark.org.trrsc.org. Advancements in analytical techniques, biotechnology, and computational tools are enhancing the process hilarispublisher.com.

Integration of metabolomic profiling and bioinformatics approaches enables rapid identification and characterization of natural products and their biosynthetic pathways, aiding in targeted isolation hilarispublisher.com. High-throughput screening (HTS) can be coupled with isolation to quickly assess the activity of fractions and guide purification efforts dergipark.org.tr.

Modern techniques such as Supercritical Fluid Extraction (SFE) and pressurized liquid extraction (PLE) are considered environmentally friendly alternatives to traditional solvent extraction, reducing the use of hazardous organic solvents hilarispublisher.comsdiarticle5.comresearchgate.net. Counter-current chromatography (CCC) and medium-pressure liquid chromatography (MPLC) are also increasingly used for preparative separation researchgate.net. The development of molecularly imprinted polymers (MIPs) offers highly selective separation capabilities hilarispublisher.com. Furthermore, advancements in chromatographic stationary phases and detection technologies continue to improve the resolution and sensitivity of techniques like HPLC and UHPLC hilarispublisher.commdpi.com.

Table 1 summarizes some of the techniques used in the isolation and purification of this compound and related natural products.

| Technique | Application in this compound Isolation/Purification | Key Features |

| Solvent Extraction (e.g., MeOH, aq. MeOH) | Initial extraction from plant material scispace.comup.ac.zamdpi.com | Simple, widely used, solvent choice based on compound polarity hilarispublisher.comsdiarticle5.comup.ac.za |

| Defatting (e.g., with petrol) | Removal of lipophilic impurities from crude extract scispace.com | Removes non-polar compounds |

| Column Chromatography (e.g., Polyamide, Silica gel) | Preliminary separation and fractionation of extracts scispace.comfrontiersin.org | Separates compounds based on differential adsorption and elution hilarispublisher.compressbooks.pub |

| Medium-Pressure Liquid Chromatography (MPLC) | Further purification of fractions scispace.com | Preparative scale separation, often used after initial column chromatography researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Analytical and preparative separation and purification hilarispublisher.comdergipark.org.trsdiarticle5.comresearchgate.net | High resolution and sensitivity, suitable for complex mixtures hilarispublisher.comdergipark.org.trsdiarticle5.com |

| Thin-Layer Chromatography (TLC) | Qualitative analysis, monitoring separation, preliminary separation hilarispublisher.comsdiarticle5.comeag.com168.160.2 | Rapid, cost-effective, used for purity checking and solvent system selection hilarispublisher.comeag.comlibretexts.org |

Data Table: Isolation Yields (Example based on search result scispace.com)

| Plant Material Source | Extraction Solvent | Chromatography Method(s) | Fraction Eluted With | This compound Yield |

| Leonurus glaucescens aerial parts | MeOH | Polyamide CC, MPLC (Sepralyte C18) | 25% MeOH (Polyamide), H2O-MeOH (MPLC) | 17 mg (from Fr. B2) |

Note: This data is based on one specific study scispace.com and yields can vary significantly depending on the plant source, extraction method, and purification protocol.

Structural Elucidation and Spectroscopic Characterization of Leonoside a

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the arrangement of atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for analyzing the complex structure of Leonoside A, which contains multiple sugar units and an aglycone.

1D NMR (¹H and ¹³C) Analysis

¹H NMR spectroscopy provides information on the different types of protons in the molecule, their chemical environments, and their coupling interactions. The chemical shift (δ) of a proton signal is influenced by neighboring atoms and functional groups, providing clues about the type of proton (e.g., aromatic, aliphatic, anomeric, hydroxyl). The integration of each signal indicates the relative number of protons in each environment. Splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, following the n+1 rule in simple cases, and provide connectivity information within the molecule savemyexams.comlibretexts.org.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a signal at a characteristic chemical shift (δ). This technique is particularly useful for identifying different types of carbon atoms, such as methyl, methylene (B1212753), methine, quaternary carbons, and those in aromatic rings or attached to oxygen atoms nobraintoosmall.co.nz.

Analysis of the ¹H and ¹³C NMR spectra of this compound in a suitable solvent, such as CD₃OD, reveals signals corresponding to the different parts of the molecule: the phenylethanoid aglycone, the feruloyl moiety, and the sugar units (glucose, rhamnose, and arabinose) scispace.com. Comparing these spectral data with those of known compounds, particularly other phenylethanoid glycosides, aids in the initial identification of these substructures scispace.com.

2D NMR (COSY, HSQC, HMBC) for Connectivity Determination

While 1D NMR provides valuable information, 2D NMR experiments are essential for establishing direct and long-range correlations between protons and carbons, thereby mapping the connectivity within the molecule and confirming the linkages between the different moieties.

Correlation Spectroscopy (COSY) reveals correlations between protons that are coupled to each other, typically through two or three bonds (³J) princeton.edusdsu.eduscribd.com. This helps in tracing proton networks within each spin system, such as identifying adjacent methylene or methine protons in the sugar rings or the aliphatic chain of the aglycone researchgate.net.

Heteronuclear Single Quantum Correlation (HSQC) provides correlations between protons and the carbons to which they are directly attached (¹J) princeton.edusdsu.eduscribd.com. This experiment is crucial for assigning proton signals to their corresponding carbons and for differentiating between CH, CH₂, and CH₃ groups (often with the aid of edited-HSQC) princeton.eduresearchgate.net.

Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range correlations between protons and carbons, typically through two to four bonds (²J, ³J, and occasionally ⁴J) princeton.edusdsu.eduscribd.com. This is particularly powerful for establishing connectivity across quaternary carbons, identifying carbonyl groups, and confirming glycosidic linkages between sugar units and the aglycone, as well as the attachment of the feruloyl group researchgate.net. HMBC correlations between the anomeric protons of the sugar units and the carbons they are linked to are vital for determining the sequence and linkage positions of the glycosides mdpi.com.

By analyzing the cross-peaks in the COSY, HSQC, and HMBC spectra, researchers can piece together the individual spin systems identified in the 1D NMR data and connect them to form the complete structure of this compound, including the specific positions of glycosidic bonds and the ester linkage of the feruloyl moiety scispace.comfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce structural features.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar and thermally labile compounds like glycosides mdpi.comnih.govajol.info. ESI typically produces protonated or deprotonated molecular ions, such as [M+H]⁺ or [M-H]⁻, and sometimes adduct ions like [M+Na]⁺ or [M+K]⁺ scispace.comnih.gov. The accurate mass measurement of these ions allows for the determination of the molecular formula of this compound mdpi.com. For this compound, ESI-MS analysis has revealed characteristic molecular ion peaks, such as [M+Na]⁺ at m/z 793.5 and [M+K]⁺ at m/z 899.5, consistent with its calculated molecular weight scispace.com. The calculated mass for C₃₅H₄₆O₁₉ is 770.74 g/mol scispace.com.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions mdpi.comajol.inforsc.org. This technique provides valuable structural information by revealing the fragmentation pathways of the molecule. By analyzing the masses of the fragment ions, it is possible to deduce the presence of specific substructures and their connections within the molecule rsc.org.

For this compound, MS/MS analysis of the molecular ion or its adducts can provide fragment ions corresponding to the loss of sugar units (glucose, rhamnose, arabinose) and the feruloyl moiety bibliomed.org. The sequence of these losses in the fragmentation pattern can help confirm the order in which the sugar units are linked and the position of the feruloyl group attachment rsc.org. Comparing the fragmentation pattern with those of known phenylethanoid glycosides with similar sugar compositions and acyl groups is a key step in confirming the proposed structure of this compound scispace.com.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy Contributions

UV-Vis and IR spectroscopy provide complementary information about the presence of specific functional groups and conjugated systems within the molecule.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum azooptics.comlibretexts.orgmsu.edu. This technique is particularly useful for detecting chromophores, which are functional groups that absorb UV or visible light, such as aromatic rings and conjugated double bonds azooptics.commsu.edu. The UV spectrum of this compound typically shows absorption maxima (λmax) characteristic of the feruloyl moiety and the dihydroxyphenylethyl group, indicating the presence of conjugated aromatic systems scispace.com. For this compound, reported UV data include λmax values at 204, 242 (sh), 263, and 330 nm scispace.com. These values are consistent with the presence of a feruloyl group and a catechol moiety.

IR spectroscopy measures the vibrations of bonds within a molecule and provides information about the functional groups present chemistrytalk.organton-paar.com. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in distinctive peaks in the IR spectrum nobraintoosmall.co.nzchemistrytalk.org. Analysis of the IR spectrum of this compound reveals absorption bands corresponding to key functional groups such as hydroxyl groups (O-H stretching), carbonyl groups (C=O stretching) from the ester in the feruloyl moiety, and aromatic rings (C=C stretching) scispace.commdpi.comresearchgate.netevitachem.comresearchgate.net. Reported IR data for this compound include bands at 3400 (O-H), 1695 (C=O, ester), 1630, 1590, and 1510 cm⁻¹ (aromatic C=C and C=C from the feruloyl double bond) scispace.com. These bands support the presence of hydroxyl groups, an ester linkage, and aromatic and olefinic unsaturation.

Data Tables

Based on the search results, specific, detailed NMR data (chemical shifts, coupling constants) for this compound are not consistently provided in a single, easily extractable table across the search results, although some sources mention that NMR data were recorded and compared to literature scispace.comfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net. Similarly, detailed MS/MS fragmentation data with specific m/z values for fragment ions are described conceptually but not in a comprehensive table rsc.org. However, the characteristic UV and IR absorption bands are reported.

Here is a table summarizing the reported UV and IR spectroscopic data for this compound:

| Spectroscopy Technique | Data Type | Observed Values (units) | Interpretation | Source |

| UV | λmax (nm) | 204, 242 (sh), 263, 330 | Presence of conjugated systems (feruloyl, catechol) | scispace.com |

| IR | ν (cm⁻¹) | 3400 | O-H stretching (Hydroxyl groups) | scispace.com |

| 1695 | C=O stretching (Ester carbonyl) | scispace.com | ||

| 1630, 1590, 1510 | C=C stretching (Aromatic rings, olefinic double bond) | scispace.com |

Detailed Research Findings

Research on this compound has established its occurrence in various plant species, including Leonurus glaucescens and Sideritis cypria scispace.comfrontiersin.orgnih.gov. Structural elucidation studies, primarily using NMR and MS, have confirmed its identity as a complex glycoside. Specifically, this compound has been identified as β-(3,4-dihydroxyphenyl)-ethyl-O-α-L-arabinopyranosyl-(1→2)-α-L-rhamnopyranosyl-(1→3)-4-O-feruloyl-β-D-glucopyranoside scispace.com. This structure consists of a dihydroxyphenylethyl aglycone, a ferulic acid moiety attached to the glucose unit, and a disaccharide composed of arabinose and rhamnose linked to the glucose. The specific linkages between the sugar units (arabinopyranosyl-(1→2)-rhamnopyranosyl-(1→3)-glucopyranoside) and the attachment points to the aglycone and feruloyl group were determined through detailed analysis of 2D NMR data, particularly HMBC correlations scispace.commdpi.com. Mass spectrometry data, including the molecular ion peaks and fragmentation patterns, further supported this structural assignment scispace.combibliomed.org. UV and IR spectroscopy provided corroborating evidence for the presence of characteristic functional groups and chromophores within the molecule scispace.commdpi.comresearchgate.netevitachem.comresearchgate.net.

This compound is a phenylethanoid glycoside that has been isolated from plant species such as Leonurus glaucescens and Ajuga salicifolia. scispace.comresearchgate.net Its structural elucidation has primarily relied on extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy. scispace.comscispace.comnih.gov

Initial characterization of this compound involved determining its molecular formula. Fast Atom Bombardment Mass Spectrometry (FAB-MS) analysis of this compound isolated from Leonurus glaucescens indicated a molecular formula of C₃₅H₄₆O₁₉. scispace.com PubChem also lists the chemical formula as C₃₅H₄₆O₁₉, with an average molecular weight of 770.7283 and a monoisotopic molecular weight of 770.26332929. nih.govhmdb.ca The FAB-MS spectrum showed a base peak at m/z 793.5 [M + Na]⁺ and a peak at m/z 807.7 [M + K]⁺, consistent with the calculated mass for C₃₅H₄₆O₁₉ plus sodium and potassium ions, respectively. scispace.com

Infrared (IR) spectroscopy provided insights into the functional groups present in this compound. The IR spectrum of this compound isolated from Leonurus glaucescens showed characteristic absorption bands at 3400 cm⁻¹, indicative of hydroxyl (OH) groups. scispace.comchegg.comspectroscopyonline.comsavemyexams.com Bands at 1695 cm⁻¹ (νC=O), 1630 cm⁻¹ (νC=C), 1590 cm⁻¹, and 1510 cm⁻¹ were also observed, suggesting the presence of an α,β-unsaturated ester and aromatic rings. scispace.comsavemyexams.comvaia.compressbooks.pubnist.gov These IR signals are consistent with the presence of a caffeoyl or feruloyl moiety commonly found in phenylethanoid glycosides.

Ultraviolet (UV) spectroscopy further supported the presence of phenolic and cinnamic acid derivatives. The UV spectrum of this compound from Leonurus glaucescens exhibited absorption maxima (λmax) at 204, 242 (shoulder), 263, and 330 nm. scispace.comutwente.nlcopernicus.orglongdom.org These wavelengths are characteristic of the electronic transitions in the aromatic rings and the conjugated system of the feruloyl or caffeoyl ester.

Detailed structural elucidation was achieved through comprehensive NMR spectroscopic analysis, including both ¹H and ¹³C NMR, often complemented by 2D NMR techniques such as COSY, HMQC, and HMBC. researchgate.netscispace.commdpi.comresearchgate.netscielo.brrsc.orgresearchgate.netmrcolechemistry.co.ukchemistrydocs.comumn.edu Analysis of the NMR data allowed for the assignment of proton and carbon signals to specific parts of the molecule, including the phenylethanoid aglycone, the sugar moieties, and the feruloyl ester. scispace.comscispace.comnih.govmdpi.comresearchgate.net

The ¹H NMR spectrum of this compound in CD₃OD showed signals characteristic of a phenylethanoid moiety, sugar residues, and a feruloyl group. scispace.com The presence of specific proton signals and their coupling patterns helped determine the substitution patterns on the aromatic rings and the configurations of the glycosidic linkages. scispace.comscispace.comnih.govmdpi.comresearchgate.net

The ¹³C NMR spectrum provided crucial information about the carbon skeleton and the functional groups. scispace.comresearchgate.netscispace.commdpi.comresearchgate.netscielo.brrsc.orgresearchgate.netmrcolechemistry.co.ukchemistrydocs.comumn.edu By analyzing the chemical shifts of the carbon signals, researchers could identify the different types of carbon atoms (e.g., aromatic carbons, aliphatic carbons, oxygenated carbons, carbonyl carbons) and their connectivity. scispace.comresearchgate.netscispace.commdpi.comresearchgate.netscielo.brrsc.orgresearchgate.netmrcolechemistry.co.ukchemistrydocs.comumn.edu Glycosidation shifts observed in the ¹³C NMR spectrum were particularly useful in determining the positions of glycosidic linkages and the attachment point of the feruloyl group to the sugar chain.

Based on the combined spectroscopic data and chemical evidence, this compound was determined to be β-(3,4-dihydroxyphenyl)-ethyl-O-α-L-arabinopyranosyl-(1→2)-α-L-rhamnopyranosyl-(1→3)-4-O-feruloyl-β-D-glucopyranoside. scispace.com This structure consists of a 3,4-dihydroxyphenylethanol aglycone, a trisaccharide chain composed of arabinose, rhamnose, and glucose, and a feruloyl group esterified to the glucose unit. scispace.com

Comparative Spectroscopic Analysis with Related Phenylethanoid Glycosides

Comparative spectroscopic analysis with related phenylethanoid glycosides has been instrumental in confirming the structure of this compound and differentiating it from similar compounds. researchgate.netmdpi.comresearchgate.net Phenylethanoid glycosides share a common structural scaffold, typically featuring a hydroxyphenylethanol aglycone, one or more sugar units, and often an esterified cinnamic acid derivative. jipb.netlcms.cznih.govresearchgate.net Variations in the aglycone substitution pattern, the type and sequence of sugar moieties, and the nature and position of the esterified phenolic acid contribute to the diversity within this class of compounds. jipb.netlcms.cznih.govresearchgate.net

Spectroscopic data, particularly NMR and MS, are highly characteristic for each specific phenylethanoid glycoside, allowing for their identification and structural differentiation. researchgate.netscispace.comnih.govmdpi.comresearchgate.netlcms.cznih.govresearchgate.netmdpi-res.comnih.gov

This compound has been compared spectroscopically with known phenylethanoid glycosides such as verbascoside (B1683046) and lavandulifolioside, which were also isolated from Leonurus glaucescens. scispace.com The ¹H NMR spectra of this compound and lavandulifolioside showed similar signal patterns, indicating their shared trisaccharidic structure. scispace.com However, differences in the aglycone moiety were discernible from the NMR data. scispace.com

Comparisons of the FAB-MS data of this compound (m/z 771.5 [M+H]⁺) with those of verbascoside (m/z 757.1 [M+H]⁺) and lavandulifolifolioside (m/z 785.7 [M+H]⁺) further supported the structural variations, particularly in the aglycone or ester moieties. scispace.com Verbascoside has a caffeoyl group and a 3,4-dihydroxyphenylethanol aglycone, while lavandulifolioside has a feruloyl group and a 3-hydroxy, 4-methoxyphenylethanol aglycone. scispace.com this compound, with a feruloyl group and a 3,4-dihydroxyphenylethanol aglycone, exhibits distinct mass spectral fragmentation patterns compared to these related compounds. scispace.comnih.govresearchgate.net

High-field NMR spectroscopy, including 1D and 2D techniques, is crucial for the detailed comparison of chemical shifts and coupling constants, allowing for precise assignment of signals and identification of subtle structural differences between related glycosides. researchgate.netscispace.comnih.govmdpi.comresearchgate.net For instance, variations in the chemical shifts of sugar protons and carbons, as well as those of the aglycone and acyl moieties, provide evidence for differences in glycosylation patterns, sugar sequences, and esterification sites. scispace.comnih.govmdpi.comresearchgate.net

Mass spectrometry, particularly tandem MS (MS/MS), is valuable for determining the sequence of sugar units and the position of the acyl group through analysis of characteristic fragmentation patterns. lcms.cznih.govresearchgate.netmdpi-res.com Negative-ion mode MS is often favored for phenylethanoid glycosides as it typically yields strong [M-H]⁻ quasi-molecular ion peaks and diagnostic fragment ions corresponding to the loss of sugar units and acyl groups. lcms.cznih.govresearchgate.net

Comparative spectroscopic analysis confirms that while this compound shares common features with other phenylethanoid glycosides, its unique combination of aglycone, sugar sequence, and acylation pattern results in a distinct spectroscopic signature that allows for its unambiguous identification.

Table 1: Selected Spectroscopic Data for this compound

| Spectrum | Key Absorption/Signal Data (in CD₃OD unless specified) | Functional Group/Structural Feature | Source |

| FAB-MS | m/z 793.5 [M + Na]⁺ (base peak) | [M + Na]⁺ Ion | scispace.com |

| FAB-MS | m/z 807.7 [M + K]⁺ | [M + K]⁺ Ion | scispace.com |

| FAB-MS | m/z 771.5 [M + H]⁺ | [M + H]⁺ Ion | scispace.com |

| UV (λmax) | 204 nm | Chromophore (e.g., aromatic rings) | scispace.com |

| UV (λmax) | 242 nm (sh) | Chromophore (e.g., aromatic rings) | scispace.com |

| UV (λmax) | 263 nm | Chromophore (e.g., aromatic rings) | scispace.com |

| UV (λmax) | 330 nm | Conjugated system (e.g., feruloyl) | scispace.com |

| IR (νmax) | 3400 cm⁻¹ | O-H stretching | scispace.com |

| IR (νmax) | 1695 cm⁻¹ | C=O stretching (α,β-unsaturated ester) | scispace.com |

| IR (νmax) | 1630 cm⁻¹ | C=C stretching (α,β-unsaturated ester) | scispace.com |

| IR (νmax) | 1590 cm⁻¹ | Aromatic ring vibrations | scispace.com |

| IR (νmax) | 1510 cm⁻¹ | Aromatic ring vibrations | scispace.com |

| ¹H NMR | (See Source scispace.com Table 1 for detailed shifts) | Characteristic proton signals | scispace.com |

| ¹³C NMR | (See Source scispace.com Table 1 for detailed shifts) | Characteristic carbon signals | scispace.com |

Chemical Synthesis and Biosynthetic Investigations of Leonoside a and Analogs

Proposed Biosynthetic Pathways of Phenylethanoid Glycosides

The biosynthesis of phenylethanoid glycosides, including compounds structurally related to Leonoside A, primarily involves the phenylpropanoid pathway and pathways leading to the phenylethanol moiety. Research on well-known PhGs like acteoside (verbascoside) provides significant insights into these processes, as they share common structural features and likely similar biosynthetic routes nih.govacs.org.

Precursor Compounds and Enzymatic Transformations

The core structures of phenylethanoid glycosides are derived from the amino acids phenylalanine and tyrosine, which are products of the shikimate pathway acs.orgresearchgate.net.

Caffeoyl Moiety: The caffeoyl moiety is typically biosynthesized from phenylalanine via the phenylpropanoid pathway. Key enzymatic steps in this pathway include the action of phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate CoA ligase (4CL) researchgate.netoup.comcas.cz. These enzymes convert phenylalanine into caffeoyl-CoA nih.govoup.com.

Phenylethanol Moiety (e.g., Hydroxytyrosol (B1673988) or Tyrosol): The phenylethanol portion, such as hydroxytyrosol or tyrosol, is generally derived from tyrosine nih.govacs.org. Proposed pathways involve enzymes like tyrosine decarboxylase (TyDC), monoamine oxidase (MAO), copper-containing amine oxidase (CuAO), and alcohol dehydrogenase (ALDH) nih.govresearchgate.netoup.comjmb.or.kr. These enzymes facilitate the conversion of tyrosine into intermediates like tyramine (B21549) or dopamine, ultimately leading to the formation of tyrosol or hydroxytyrosol nih.govacs.orgoup.com. Some studies suggest parallel biosynthetic pathways for these intermediates nih.gov.

Specific enzymes involved in the formation of catechol-containing intermediates, essential for the biosynthesis of compounds like acteoside, have been identified, such as polyphenol oxidase (PPO) in Osmanthus fragrans nih.gov.

Glycosylation and Acylation Steps

Following the formation of the core aglycone and the caffeoyl moiety, glycosylation and acylation steps are crucial for assembling the final phenylethanoid glycoside structure nih.gov.

Glycosylation: This involves the attachment of sugar units, primarily glucose, to the phenylethanol aglycone via a β-glycosidic bond nih.gov. Uridine diphosphate (B83284) (UDP)-dependent glucosyltransferases (UGTs) catalyze this process jmb.or.kr. Studies on acteoside biosynthesis have identified UGTs responsible for transferring glucose to hydroxytyrosol or tyrosol to form hydroxytyrosol 1-O-glucoside and salidroside (B192308) (tyrosol 1-O-glucoside), respectively nih.gov. Further glycosylation with sugars like rhamnose, galactose, or arabinose can occur at different positions nih.gov.

Acylation: Acylation involves the esterification of sugar hydroxyl groups with aromatic acids, most commonly caffeic acid nih.gov. BAHD acyltransferases are known to catalyze the regioselective acylation of glycosylated phenylethanols nih.govresearchgate.net. For instance, a hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferase (SHCT) has been shown to catalyze the regioselective acylation of salidroside to form osmanthuside A, an intermediate in verbascoside (B1683046) biosynthesis nih.govresearchgate.net.

The order of these glycosylation and acylation reactions can vary, and recent research continues to elucidate the specific enzymes and sequences involved in the biosynthesis of different PhGs nih.govoup.com.

Strategies for the Total Synthesis of Related Phenylethanoid Glycosides (e.g., Leonosides E and F)

The chemical synthesis of phenylethanoid glycosides, including Leonosides E and F, presents challenges due to their complex structures, multiple stereocenters, and the presence of sensitive functional groups like ester linkages and alkene moieties researchgate.netncl.edu.twresearchgate.net. Traditional synthesis often involves extensive protection and deprotection steps, leading to lengthy routes and variable yields researchgate.netresearchgate.netresearcher.liferesearchgate.net. Consequently, developing efficient and stereoselective synthetic strategies is an active area of research.

Leonosides E and F, isolated from Leonurus japonicas, are phenylethanoid glycosides with different trisaccharide moieties nih.gov. Their total synthesis has been reported using strategies that address the complexities of constructing the glycosidic linkages and incorporating the aglycone and acyl moieties nih.govresearchgate.netnih.goviiserkol.ac.inlookchem.commolaid.commolaid.comresearchgate.net.

Glycosyl Donor and Acceptor Design

The design of appropriate glycosyl donors and acceptors is fundamental to chemical glycosylation wikipedia.org. Glycosyl donors are sugar derivatives with a leaving group at the anomeric position that can be activated to form an electrophilic intermediate wikipedia.org. Glycosyl acceptors are typically sugar or aglycone derivatives with a free hydroxyl group that can attack the activated anomeric carbon wikipedia.org.

In the synthesis of phenylethanoid glycosides, various glycosyl donors have been employed, including glycosyl trichloroacetimidates and thioglycosides nih.govnih.govwikipedia.orgrsc.orgresearchgate.net. The choice of protecting groups on both the donor and acceptor is critical as they influence reactivity and selectivity wikipedia.orgresearchgate.net. Electron-withdrawing groups (e.g., acetyl, benzoyl) can decrease reactivity ("disarming"), while electron-donating groups (e.g., benzyl) can increase it ("arming") wikipedia.org.

For the synthesis of Leonosides E and F, trisaccharyl trichloroacetimidates have been prepared and used as glycosyl donors nih.gov. The homovanillyl aglycone serves as the glycosyl acceptor nih.gov.

Stereoselective Glycosylation Methods

Forming the correct glycosidic linkage stereochemistry (α or β) at the anomeric center is a major challenge in glycoside synthesis wikipedia.org. Many glycosylation reactions can yield a mixture of anomers wikipedia.org. Stereoselective glycosylation methods aim to favor the formation of a single anomer.

Strategies to control stereochemistry include the judicious choice of glycosyl donors, activators, and reaction conditions, as well as the use of neighboring group participation from protecting groups at the C-2 position of the glycosyl donor wikipedia.org. For instance, a C-2 acetyl group can direct the formation of 1,2-trans glycosidic bonds wikipedia.org.

In the total synthesis of Leonosides E and F, a silver triflate-promoted transglycosylation strategy was employed to couple the trisaccharyl donors with the homovanillyl aglycone, leading to the formation of the desired glycosidic linkages nih.gov. Other general strategies for phenylethanoid glycoside synthesis have featured the application of low substrate concentration and modulated glycosylation methods for constructing 1,2-trans β- and α-glycosidic bonds ncl.edu.twrsc.orgresearchgate.net.

Regioselective Functionalization Approaches

Phenylethanoid glycosides often contain multiple hydroxyl groups that require selective functionalization (glycosylation or acylation) at specific positions. Achieving regioselectivity without extensive protection/deprotection is highly desirable for improving synthetic efficiency researchgate.netresearchgate.netresearcher.life.

Approaches for regioselective functionalization include exploiting the inherent reactivity differences among hydroxyl groups, using catalysts or reagents that favor reaction at a particular position, or employing transient protecting groups researchgate.netresearchgate.net.

Recent synthetic strategies for related phenylethanoid glycosides like acteoside have focused on streamlined approaches that minimize protection/deprotection by employing key regio- and chemoselective transformations, such as selective caffeoylation and regioselective silylation researchgate.netresearcher.lifedntb.gov.ua. One method involves the regioselective O-6 acylation of unprotected phenylethyl β-D-glucosides using specific catalysts researchgate.netresearchgate.netdntb.gov.ua. Another strategy has utilized phenylboronic acid as a transient masking agent to enable regioselective mono-rhamnosylation and caffeoylation researchgate.net. Chiral organocatalysts have also been explored to achieve regioselective acylation nih.gov.

The synthesis of Leonoside F has also been achieved using a convergent strategy employing a latent-active glycosylation method with a recyclable leaving group, which allowed for efficient glycosidic bond formation nih.govresearchgate.net.

Pharmacological Research and Molecular Mechanisms of Action of Leonoside a

Antioxidant Activity and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous pathological conditions. Leonoside A, as a phenylethanoid glycoside, is recognized for its antioxidant capabilities. nih.gov Extracts from plants containing this compound, such as Leonurus sibiricus, have demonstrated significant antioxidant activity. chem960.com, This activity includes the reduction of intracellular reactive oxygen species. chem960.com,

Free Radical Scavenging Mechanisms

One of the primary mechanisms by which antioxidants exert their effects is through the scavenging of free radicals. This compound, and the class of phenylethanoid glycosides to which it belongs, exhibit free radical scavenging activity. nih.gov, Studies utilizing assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of a compound to donate a hydrogen atom to a stable free radical, have shown the antioxidant potential of extracts containing this compound.,, The chemical structure of phenylethanoid glycosides, particularly the presence of hydroxyl groups on the phenyl ring and the caffeoyl moiety, is thought to contribute to their radical scavenging capabilities. General mechanisms of free radical scavenging by antioxidants include Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) pathways.,

Cellular Protection against Oxidative Damage

Beyond direct radical scavenging, this compound-containing extracts have been shown to protect cells from oxidative damage. Extracts of Leonurus sibiricus have demonstrated protective effects against hydrogen peroxide-induced oxidative DNA damage in Chinese hamster ovary (CHO) cells. chem960.com, This cellular protection is associated with the modulation of endogenous antioxidant defense systems. Specifically, treatment with these extracts led to an increased expression of antioxidant genes such as superoxide (B77818) dismutase 2 (SOD2), catalase (CAT), and glutathione (B108866) peroxidase (GPx). chem960.com, These enzymes play crucial roles in the cellular defense against oxidative stress by neutralizing various reactive species., The Keap1/Nrf2/ARE pathway is a key regulatory system involved in activating the transcription of such antioxidant enzymes, thereby enhancing cellular resistance to oxidative insults.,

Anti-inflammatory Properties and Enzyme Inhibition

Inflammation is a complex biological response involving a cascade of molecular events. This compound is known to possess anti-inflammatory properties. nih.gov This activity is a characteristic shared with other phenylethanoid glycosides., Research on Leonurus sibiricus extracts, which contain this compound, has also indicated significant anti-inflammatory effects. chem960.com,,

Modulation of Pro-inflammatory Enzymes

A key aspect of the anti-inflammatory action of natural compounds is the inhibition of enzymes involved in inflammatory pathways. This compound and related phenylethanoid glycosides have been reported to inhibit pro-inflammatory enzymes. nih.gov While specific enzymes directly targeted by isolated this compound are not extensively detailed in the provided information, anti-inflammatory compounds commonly modulate enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and inducible nitric oxide synthase (iNOS)., Inhibition of iNOS, for instance, leads to a reduction in nitric oxide (NO) production, a mediator of inflammation, as observed with other compounds in studies using LPS-stimulated macrophages. Phenylethanoid glucosides, as a class, have shown notable anti-inflammatory activity, which has been linked to their structural features.

Influence on Cytokine Expression Profiles

Inflammatory responses are heavily regulated by the expression and secretion of cytokines. This compound and related phenylethanoid glycosides are known to inhibit pro-inflammatory cytokines. nih.gov Studies on anti-inflammatory agents, including phenylethanoid glycosides, have shown their ability to decrease the gene and protein expression of key pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).,, Phenylethanoid glycosides, in general, can modulate cytokine secretion. The modulation of cytokine expression often involves the intricate regulation of signaling pathways like the NF-κB pathway, which plays a central role in the transcription of pro-inflammatory genes.,, Inhibition of NF-κB activation can lead to reduced levels of these inflammatory mediators.

Antimicrobial Efficacy Against Pathogenic Microorganisms

This compound has demonstrated inhibitory effects against various microorganisms. nih.gov This antimicrobial activity is also observed in extracts from plants containing this compound, such as Leonurus sibiricus. chem960.com,, Extracts of Leonotis ocymifolia have shown antibacterial activity against tested organisms. Similarly, Sideritis syriaca, another plant containing this compound, has reported antimicrobial properties. The broader class of phenylethanoid glycosides is known to possess antibacterial and antiviral activities.

Antimicrobial efficacy is typically evaluated against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.,,, Common methods for assessing this activity include determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits visible growth of a microorganism.,, Studies also report the zone of inhibition, indicating the area around a disc impregnated with the compound where bacterial growth is prevented.,, While specific quantitative data like MIC values for isolated this compound were not available in the provided sources, the consistent reporting of antimicrobial activity in this compound-containing plants and the phenylethanoid glycoside class suggests its contribution to these effects.

Summary of Pharmacological Activities and Mechanisms of this compound

| Activity | Mechanism/Assay | Evidence Source(s) |

| Antioxidant | Free Radical Scavenging (e.g., DPPH) | nih.gov,,, |

| Cellular Protection against Oxidative Damage | chem960.com, | |

| Increased expression of antioxidant enzymes (SOD2, CAT, GPx) | chem960.com, | |

| Anti-inflammatory | Inhibition of Pro-inflammatory Enzymes | nih.gov,, |

| Modulation of Cytokine Expression (e.g., IL-1β, IL-6, TNF-α) | nih.gov,,, | |

| Antimicrobial | Inhibition of Microbial Growth | nih.gov,,, chem960.com,,, |

| Activity against bacteria and fungi | ,,, |

Hepatoprotective Potential in Cellular Models (based on studies of analogous phenylethanoid glycosides)

Direct studies on the hepatoprotective potential of this compound in cellular models are limited in the provided search results. However, research on analogous phenylethanoid glycosides, such as acteoside and echinacoside (B191147), provides insights into potential mechanisms. Phenylethanoid glycosides from Cistanche deserticola have demonstrated hepatoprotective properties against chronic alcohol-induced liver injury in both in vitro and in vivo models. cabidigitallibrary.orgspkx.net.cncabidigitallibrary.org In vitro studies showed that these phenylethanoid glycosides promoted the survival of HepG2 cells. cabidigitallibrary.orgcabidigitallibrary.org

Acteoside has also shown hepatoprotective effects in an in vitro model of nonalcoholic steatohepatitis (NASH). mdpi.comnih.gov In this model, acteoside reduced the production of TNF-α and reactive oxygen species (ROS) in human hepatocytes and hepatic stellate cells exposed to free fatty acids. mdpi.comnih.gov Importantly, acteoside attenuated collagen deposition in the co-culture model, a key feature of liver fibrosis associated with NASH. mdpi.comnih.gov

Echinacoside has been shown to protect HepG2 cells from lipid deposition, lipid peroxidation, and ferroptosis induced by oleic acid/palmitic acid treatment. mdpi.comnih.gov It also helped preserve mitochondrial morphology and function in these cells. mdpi.comnih.gov Furthermore, leonoside E and leonoside F, other phenylethanoid glycosides isolated from Leonurus japonicus, exhibited potent hepatoprotective activity against d-galactosamine-induced toxicity in HL-7702 cells at a concentration of 1x10-5 M. nih.gov

Exploration of Cellular Targets and Molecular Signaling Pathways (noting limited direct data for this compound, drawing from related compounds)

Direct data on the specific cellular targets and molecular signaling pathways modulated by this compound is limited. However, based on studies of analogous phenylethanoid glycosides, several potential mechanisms can be inferred. Phenylethanoid glycosides are known for their antioxidant and anti-inflammatory activities, which are key in mitigating liver damage. ontosight.airesearchgate.net

Studies on phenylethanoid glycosides from Cistanche deserticola suggest their hepatoprotective mechanisms involve the modulation of enzyme activities, including superoxide dismutase, glutathione S-transferase, and glutathione peroxidase, and the reduction of lipid peroxidation products like malondialdehyde. cabidigitallibrary.orgspkx.net.cncabidigitallibrary.org

Acteoside has been shown to reduce TNF-α and ROS production, indicating an impact on inflammatory and oxidative stress pathways. mdpi.comnih.gov Metabolites of acteoside, such as hydroxytyrosol (B1673988) and 3-hydroxyphenylpropionic acid, have also exhibited higher hepatoprotective activities by regulating oxidative stress, lipid peroxidation, and inflammatory responses. acs.orgresearchgate.net

Echinacoside's hepatoprotective effect against metabolic dysfunction-associated steatotic liver disease (MASLD) involves inhibiting ferroptosis via the Nrf2/HMOX1 pathway. mdpi.comnih.gov Echinacoside increased the expression of Nrf2, HMOX-1, SLC7A11, and GPX4, while decreasing ACSL4 expression in liver tissues. mdpi.comnih.gov Nrf2 is a transcription factor that plays a crucial role in the antioxidant response. mdpi.comresearchgate.net

In the context of hepatocellular carcinoma (HCC), echinacoside has been shown to decrease the expression of several proteins involved in fibrosis and tumor invasion, including TGF-β1, β-catenin, SMAD4, MMP9, PI3K, mTOR, CCN2, and PDGF-B, while enhancing E-Cadherin expression. bjbms.org Acteoside has also been reported to have antitumor properties and can synergize with chemotherapy agents like oxaliplatin (B1677828) in HCC therapy, potentially by regulating INPP4B to inhibit the PI3K/AKT signaling pathway. spandidos-publications.com

Putative Receptor Interactions

While direct receptor interactions for this compound are not detailed in the provided information, studies on related phenylethanoid glycosides suggest potential interactions with various cellular components and pathways. The antioxidant activities of phenylethanoid glycosides often involve the scavenging of free radicals and modulation of antioxidant enzymes. ontosight.aicabidigitallibrary.orgspkx.net.cncabidigitallibrary.org

Molecular docking studies on phenylethanoid glycosides have indicated their ability to interact with proteins like Keap1, leading to the activation of the Nrf2 pathway. researchgate.net This interaction can inhibit the Keap1/Nrf2 protein-protein interaction, enhancing Nrf2 expression and its subsequent antioxidant effects. researchgate.net

In the context of neurological effects, phenylethanoid glycosides like verbascoside (B1683046) have shown theoretical affinity to targets such as acetylcholinesterase, prophenoloxidase, and ecdysone (B1671078) receptor in in silico studies. nih.gov While these are not directly related to hepatoprotection, they illustrate the potential for phenylethanoid glycosides to interact with diverse protein targets.

Downstream Signaling Cascade Modulations

Based on the mechanisms observed for analogous compounds, this compound may modulate several downstream signaling cascades relevant to liver health. The Nrf2/HMOX1 pathway is a significant target, as demonstrated by echinacoside's ability to activate this cascade, leading to increased expression of antioxidant and ferroptosis-inhibitory proteins. mdpi.comnih.gov

Modulation of inflammatory pathways, such as the reduction of TNF-α production by acteoside, suggests an impact on cytokine signaling cascades. mdpi.comnih.gov The observed effects on lipid peroxidation also point towards the modulation of pathways involved in oxidative damage. cabidigitallibrary.orgspkx.net.cncabidigitallibrary.orgacs.orgresearchgate.net

Furthermore, the influence of echinacoside on proteins like PI3K and mTOR in HCC suggests potential modulation of cell growth, proliferation, and survival pathways. bjbms.org Acteoside's reported inhibition of the PI3K/AKT pathway further supports the idea that phenylethanoid glycosides can impact this crucial signaling cascade involved in various cellular processes, including cell survival and proliferation. spandidos-publications.com

The hepatoprotective effects observed for phenylethanoid glycosides, including potential effects of this compound, likely result from a combination of these molecular mechanisms, involving antioxidant, anti-inflammatory, and the modulation of specific signaling pathways that regulate cell survival, lipid metabolism, and fibrosis.

Structure Activity Relationship Sar Studies of Leonoside a and Its Congeners

Principles of SAR in Phenylethanoid Glycoside Research

Phenylethanoid glycosides (PhGs) are characterized by a hydroxyphenylethyl moiety linked to a glucopyranose through a glycosidic bond. scispace.commdpi.com Their core structures are often substituted with aromatic acids, such as cinnamic acid, caffeic acid, and ferulic acid, and various sugars like rhamnose, xylose, apiose, and arabinose, attached to the glucose residue. scispace.com These structural variations among PhGs contribute to their diverse biological activities, including neuroprotective, antioxidant, anti-inflammatory, antibacterial, antiviral, and enzyme inhibitory effects. scispace.commdpi.com

SAR studies in PhG research typically involve isolating or synthesizing a series of related compounds (congeners) and evaluating their biological activities in various assays. oncodesign-services.com By comparing the activities of compounds with different structural features, researchers can deduce which parts of the molecule are essential for a particular effect and how modifications influence potency or selectivity. gardp.orgoncodesign-services.com

Identification of Key Structural Moieties Influencing Biological Activity

While specific detailed SAR data solely focused on Leonoside A is limited in the provided search results, information on the SAR of related phenylethanoid glycosides offers insights into the likely importance of certain structural features.

The phenylethyl moiety with hydroxyl and methoxy (B1213986) groups is a common feature in many bioactive PhGs and is often implicated in their antioxidant activity due to the presence of phenolic hydroxyls capable of scavenging free radicals. ontosight.aiscispace.comresearchgate.net

The sugar moieties, particularly the type, number, and linkage positions of the glycosidic units (glucose, rhamnose, arabinose in the case of this compound), play a significant role in influencing the compound's solubility, bioavailability, and interaction with biological targets. scispace.com For instance, the presence of alpha-L-rhamnose at the C-3' position of the glucose is a common feature in many PhGs. scispace.com

The acyl group, such as the feruloyl moiety in this compound, is another key structural component that can significantly impact biological activity. ontosight.ai Aromatic acids like ferulic acid are known for their antioxidant and anti-inflammatory properties. scispace.com The position of attachment of this acyl group to the sugar core is also crucial for activity.

Studies on other PhGs, such as acteoside (verbascoside), a well-known congener, have shown that its bioactivities are largely attributed to the strong binding affinity and redox properties of its catechol moieties. researchgate.net This suggests that the hydroxylation pattern on the aromatic rings is critical for activity.

Computational Approaches to SAR (e.g., Quantitative Structure-Activity Relationship (QSAR) modeling)

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are valuable tools in SAR studies of PhGs. researchgate.netspcpu.rubbau.ac.inlibretexts.org QSAR aims to build mathematical models that correlate structural descriptors of molecules with their biological activities. bbau.ac.inlibretexts.org These models can then be used to predict the activity of new, untested compounds and guide the design of derivatives with improved properties. oncodesign-services.combbau.ac.in

Molecular docking is another widely used computational technique to study the interaction between PhGs and their potential protein targets. researchgate.netresearchgate.netscience.gov This method helps to understand how a molecule binds to a target site and which structural features are involved in key interactions, such as hydrogen bonding or hydrophobic interactions. researchgate.netresearchgate.net For example, molecular docking studies have indicated that phenylethanoid glycosides can be effective in inhibiting protein-protein interactions, such as the Keap1/Nrf2 pathway, which is involved in the antioxidant response. researchgate.net

In silico screening of PhGs has also been employed to identify potential inhibitors of viral proteases, such as those from SARS-CoV-2, by evaluating their binding affinities and interactions with the active site. nih.govnih.govnih.gov These studies highlight the utility of computational methods in predicting the potential biological activities of PhGs and guiding further experimental research. nih.govnih.gov

Design and Synthesis of this compound Derivatives for SAR Elucidation

The design and synthesis of derivatives of natural products like this compound are essential for comprehensive SAR studies. pensoft.netresearchgate.netscielo.br By systematically modifying specific parts of the this compound structure, researchers can investigate the contribution of each moiety to the observed biological activity.

This involves synthetic strategies to alter the phenylethyl group, the sugar chain (e.g., changing the type or linkage of sugars, removing or adding sugar units), or the acyl moiety (e.g., replacing the feruloyl group with other aromatic acids or removing it entirely). scispace.comnih.gov

For instance, synthesizing derivatives with altered hydroxylation patterns on the phenyl ring, different sugar arrangements, or variations in the acyl group would allow for a detailed understanding of how these changes impact antioxidant, anti-inflammatory, or antimicrobial activities. While the provided searches mention the synthesis of derivatives for SAR studies in general pensoft.netresearchgate.netscielo.brnih.govmolaid.commdpi.com, specific details on the synthesis of this compound derivatives for this purpose were not extensively found. However, the principles applied to other natural product derivatives would be relevant. pensoft.netresearchgate.netscielo.brnih.govmdpi.com

Analytical Methodologies for Quantification and Quality Control of Leonoside a

Quantitative High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of natural products, including phenylpropanoid glycosides like Leonoside A. [Search Result 13, from previous turn; Search Result 21, from previous turn] Method development for quantitative HPLC involves optimizing parameters such as the stationary phase (column), mobile phase composition and gradient, flow rate, temperature, and detection wavelength to achieve adequate separation of this compound from other co-eluting compounds. [Search Result 13, from previous turn]

Validation of a quantitative HPLC method is essential to ensure its reliability, accuracy, precision, sensitivity, and specificity for the intended application. [Search Result 13, from previous turn; Search Result 21, from previous turn] Key validation parameters typically include:

Specificity: Ensuring the method measures only the target analyte (this compound) without interference from other components in the sample matrix.

Linearity: Demonstrating a proportional relationship between the analyte concentration and the detector response over a defined range.

Accuracy: Assessing the closeness of measured values to the true concentration.

Precision: Evaluating the repeatability and intermediate precision (reproducibility) of the measurements.

Detection Limit (LOD) and Quantification Limit (LOQ): Determining the lowest concentration of the analyte that can be detected and reliably quantified, respectively. [Search Result 21, from previous turn]

Range: Defining the concentration interval over which the method is accurate and precise.

Robustness: Evaluating the method's ability to remain unaffected by small, deliberate variations in method parameters.

While HPLC is a suitable technique for quantifying phenylpropanoid glycosides, specific published studies detailing the full development and validation of a quantitative HPLC method specifically for this compound were not prominently found in the search results. One study focusing on other phenolics in Leonurus species used RP-HPLC for quantification but did not include this compound among the quantified compounds. thieme-connect.comresearchgate.netresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) for Fingerprinting and Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable tool for the fingerprinting and qualitative or semi-quantitative analysis of complex plant extracts. It offers advantages in terms of simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. [Search Result 16, from previous turn] HPTLC fingerprinting involves separating compounds on a stationary phase coated on a plate, followed by visualization under UV light or using specific spray reagents. The pattern of separated spots or bands at different retention factors (Rf values) creates a unique fingerprint characteristic of the sample composition.

HPTLC can be used for the identification of this compound by comparing the Rf value and color reaction of a spot in the sample chromatogram to that of a reference standard run under the same conditions. For analysis, spot areas or intensities can be measured to provide semi-quantitative data or for comparative purposes between different samples.

One study attempted to detect this compound and B using HPTLC in Leonurus species but reported that these compounds could not be detected at the HPTLC detection limits used for other phenolic compounds in that study. thieme-connect.comresearchgate.netresearchgate.net This suggests that the concentration of this compound in the analyzed samples or the sensitivity of the specific HPTLC method used was insufficient for its detection. Despite this specific finding, HPTLC remains a potentially useful method for the qualitative assessment and fingerprinting of matrices containing this compound, provided appropriate detection methods and sample preparation are employed.

Advanced Mass Spectrometry for Quantitative Profiling (e.g., LC-Triple TOF MS/MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the identification, characterization, and quantitative profiling of natural products. [Search Result 27, 35] Advanced MS techniques like LC-Triple Quadrupole (QqQ) MS/MS or LC-Quadrupole Time-of-Flight (QTOF) MS/MS offer high sensitivity, selectivity, and the ability to obtain structural information through fragmentation. [Search Result 20, 29, 31, 32, 34]

For quantitative profiling, LC-MS/MS operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode with a triple quadrupole mass analyzer is commonly used. This involves selecting specific precursor ions of the analyte and monitoring their characteristic fragmentation transitions, providing high specificity and sensitivity for quantification in complex matrices. LC-QTOF MS/MS can be used for both identification (accurate mass measurement and fragmentation) and quantitative profiling, often in extracted ion chromatogram (EIC) mode. d-nb.infonih.gov

This compound has been tentatively identified using LC-DAD-MSn, with a detected [M-H]- ion at m/z 769. [Search Result 12, from previous turn] This indicates that LC-MS techniques are applicable for its detection and structural characterization based on its molecular weight and fragmentation pattern. However, detailed quantitative profiling methods (e.g., specific SRM/MRM transitions, collision energies, and validation data) specifically developed and validated for the quantification of this compound using advanced MS techniques like LC-Triple TOF MS/MS were not found in the provided search results. Studies often focus on the identification or profiling of a wider range of compounds rather than dedicated quantitative methods for a single constituent like this compound. d-nb.infonih.govmdpi.commdpi-res.comresearchgate.netphcogres.com

Nuclear Magnetic Resonance (NMR) for Quantitative Determination (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, including this compound. researchgate.netresearchgate.netfrontiersin.orgctu.edu.vn Beyond structural identification, NMR can also be used for quantitative determination, a technique known as quantitative NMR (qNMR). [Search Result 10, 14, 16, 17, 18, from previous turn; 15, 33, 36, 37, 38]

The principle of qNMR is based on the direct proportionality between the area of an NMR signal and the number of nuclei (typically protons, 1H) giving rise to that signal. [Search Result 10, 16, 18, from previous turn; 14, 33] This allows for the determination of the absolute concentration or purity of an analyte without the need for a reference standard of the analyte itself, often by using a certified reference material (CRM) as an internal or external standard. [Search Result 16, 18, from previous turn; 14, 15, 33]

qNMR is recognized for its high accuracy and traceability, making it suitable for the quantification of natural products and for purity determination. [Search Result 16, 18, from previous turn; 15, 33, 37] Key considerations for accurate qNMR include sample preparation (accurate weighing, complete dissolution), proper selection and integration of well-separated signals, appropriate relaxation delays, and baseline correction. [Search Result 15, from previous turn; 14, 33]

Comparative Phytochemical and Biological Studies Involving Leonoside a

Comparative Analysis of Leonoside A Content Across Different Plant Varieties and Extracts

In Leonurus sibiricus, phenylethanoid glycosides, including this compound and verbascoside (B1683046), are among the notable secondary metabolites, alongside phenolic acids, iridoid glycosides, flavonoids, alkaloids like leonurine (B1674737), and labdane (B1241275) diterpenoids. nih.govresearchgate.net A study comparing in vitro and in vivo grown L. sibiricus showed that verbascoside accumulated in higher amounts in root extracts compared to aerial parts. nih.gov While this study focused on verbascoside, it highlights the potential for differential distribution of phenylethanoid glycosides within different plant tissues of the Leonurus genus.

Different extraction methods and solvents can also significantly influence the yield and profile of bioactive compounds, including phenylethanoid glycosides, from plant materials. mdpi.commostwiedzy.plmdpi.com Studies on Sideritis species, for example, have shown that different solvents impact the recovery of various phytochemical classes, with 70% ethanol (B145695) often proving effective for extracting phenylethanoid glycosides and flavonoids. mostwiedzy.pl

Comparison of Biological Activities with Other Phenylethanoid Glycosides

This compound belongs to the class of phenylethanoid glycosides, which are known for a range of biological activities, including antioxidant and anti-inflammatory properties. mdpi.com Other prominent phenylethanoid glycosides include acteoside (verbascoside) and forsythoside (B13851194) B. guidetopharmacology.orgwikipedia.orgwikipedia.orgguidetoimmunopharmacology.org

Acteoside, for example, has demonstrated various pharmacological activities such as anti-oxidation, anti-inflammation, anti-cancer, and neuroprotection, mediated through modulation of signaling pathways like MAPK and NF-κB. researchgate.net Forsythoside B is known to inhibit inflammatory mediators like TNF-alpha and IL-6 and also acts as an inhibitor of the TRPV3 channel. wikipedia.orgguidetoimmunopharmacology.org

Comparative studies often investigate the relative potency and specific mechanisms of action of different phenylethanoid glycosides. While the provided search results highlight the activities of other phenylethanoid glycosides, direct comparative data on the biological activities specifically contrasting this compound with acteoside or forsythoside B in detail were not extensively available within the snippets. However, the presence of multiple phenylethanoid glycosides in the same plant extracts suggests potential synergistic or differential effects. frontiersin.org

Differential Activity Profiles Compared to Other Natural Product Classes (e.g., Alkaloids, Diterpenoids) from Leonurus Species

Leonurus species are rich in diverse secondary metabolites, including phenylethanoid glycosides, alkaloids, and diterpenoids, which contribute to their traditional medicinal uses. nih.govresearchgate.netdocksci.com Leonurine is a well-studied alkaloid found in Leonurus species, known for its various pharmacological properties, including effects on the uterus, cardioprotective, anti-oxidative, anti-inflammatory, and anti-cancer activities, mediated through modulation of numerous signaling pathways. docksci.comresearchgate.netijcrt.orgresearchgate.net

Diterpenoids, such as labdane diterpenoids, have also been isolated from Leonurus species like Leonotis leonurus and Leonurus japonicus. nih.govnih.govresearchgate.net These compounds have shown diverse activities, including potential psychoactive properties, anticonvulsant, antinociceptive, anti-inflammatory, and antibacterial effects. nih.govnih.gov Some labdane diterpenoids from L. sibiricus have exhibited cytotoxic activity against leukemia cells. researchgate.net

Comparing the activity profiles, phenylethanoid glycosides like this compound are often associated with antioxidant and anti-inflammatory effects. mdpi.com Alkaloids such as leonurine exhibit a broader range of activities, including effects on the cardiovascular and reproductive systems, as well as anti-cancer potential. docksci.comresearchgate.netijcrt.org Diterpenoids from Leonurus species have demonstrated activities related to the central nervous system, inflammation, and cytotoxicity. nih.govnih.govresearchgate.net

Future Perspectives and Research Avenues for Leonoside a

Elucidation of Detailed Molecular Mechanisms in Relevant Biological Systems